molecular formula C17H16N4O3S3 B4943739 2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE

2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE

Cat. No.: B4943739
M. Wt: 420.5 g/mol
InChI Key: AUYFWCLRHWMSGH-UHFFFAOYSA-N
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Description

2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE involves multiple steps. One common synthetic route includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions typically involve refluxing in suitable solvents to achieve high yields. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for treating infections caused by urease-producing bacteria. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for different applications.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S3/c1-27(23,24)20-16-18-19-17(26-16)25-12-15(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYFWCLRHWMSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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